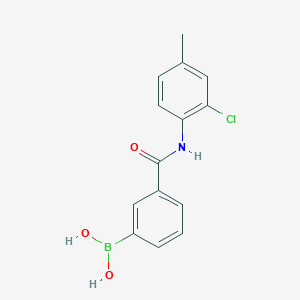
4-(1-Pyrrolidinylcarbonyl)piperidine nitrate
説明
“4-(1-Pyrrolidinylcarbonyl)piperidine nitrate” is a chemical compound that belongs to the piperidine class of compounds. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is structurally similar to other stimulants.
Molecular Structure Analysis
The molecular formula of “this compound” is C10H19N3O4 . The SMILES string representation is O=C(C1CCNCC1)N2CCCC2.O=N+[O-] .
Physical And Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 245.28 .
科学的研究の応用
Photocatalytic Degradation Mechanisms
Studies have explored the photocatalytic oxidation of nitrogen-containing organic compounds, including piperidine, over UV-illuminated titanium dioxide (TiO2) films. The research found that both ammonium and nitrate ions form during the degradation process. The rate of formation of these ions depended on the nature of the nitrogen in the compound, influenced by the illumination time and solute concentration. These findings suggest a potential application in environmental remediation, specifically in the photocatalytic treatment of water contaminated with nitrogenous organic compounds (Low, McEvoy, & Matthews, 1991).
Coordination Polymers
Research into coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals, including studies on compounds structurally related to 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate, has provided insights into the synthesis and X-ray structures of these materials. The formation of these coordination polymers depends on the reaction conditions and can lead to different products that exhibit diverse structural dimensionality. Such polymers have potential applications in material science and catalysis (Das et al., 2009).
Anaerobic Degradation Coupled with Nitrate Reduction
The biodegradability of secondary amines, including pyrrolidine and piperidine, under anaerobic conditions has been examined. The results showed that microbial consortia could degrade these compounds when coupled with nitrate reduction, utilizing them as a carbon, nitrogen, and energy source. This research points to potential applications in the bioremediation of contaminants under anaerobic conditions (Bae et al., 2002).
Synthesis of Functionalized Heterocycles
The development of methods for the synthesis of piperidine and pyrrolidine derivatives, which are significant in medicinal chemistry and drug design due to their wide range of biological activities, is of great interest. Studies have focused on efficient routes for constructing these nitrogen heterocycles from halogenated amides, highlighting the potential for synthesizing biologically active compounds (Song et al., 2022).
Inhibition of Iron Corrosion
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have investigated their adsorption and corrosion inhibition properties on iron surfaces. Such research is crucial for developing new corrosion inhibitors for industrial applications, demonstrating how structural variations in piperidine derivatives can affect their efficiency as corrosion inhibitors (Kaya et al., 2016).
Safety and Hazards
特性
IUPAC Name |
nitric acid;piperidin-4-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.HNO3/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;2-1(3)4/h9,11H,1-8H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGGAVBVPPXZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNCC2.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



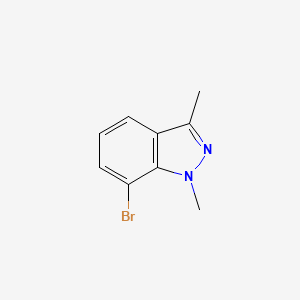

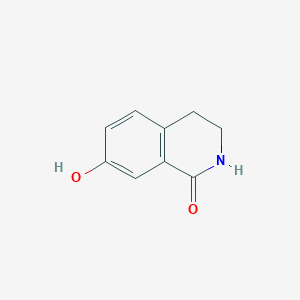
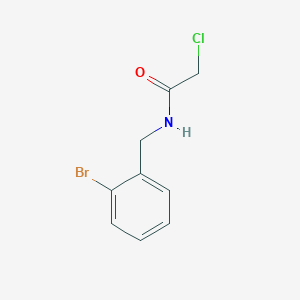
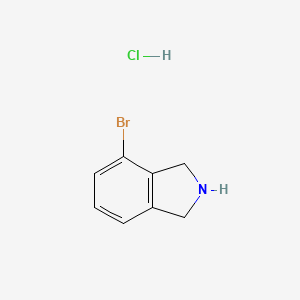
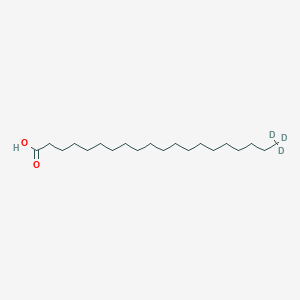
![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
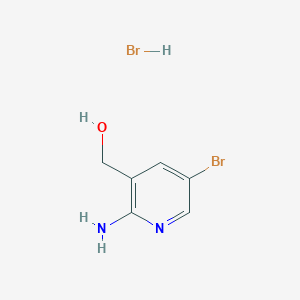

![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
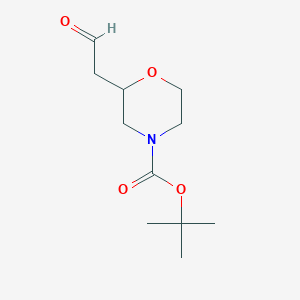
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)

